molecular formula C7H7FN2O3S B8556643 4-fluoro-3-sulfamoylbenzamide

4-fluoro-3-sulfamoylbenzamide

Cat. No. B8556643
M. Wt: 218.21 g/mol
InChI Key: ONVPPXKVILNVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07741320B2

Procedure details

A solution of 4-fluoro-3-sulphamoylbenzoic acid (5.4 mmol) in thionyl chloride (10 mL) is refluxed for 4 hours. The reagent is then removed by distillation under reduced pressure and the residue is re-dissolved in dry toluene (10 mL). The solvent is removed by distillation under reduced pressure. This operation is repeated twice, and then the residue is dissolved in dry dioxane (10 mL), and ammonia (6 mmol) and pyridine (6 mmol) are added. After one hour, the solvent is removed under reduced pressure and the residue is taken up in methanol (5 mL), and then water (30 mL) is added. The precipitate obtained is collected by filtration, washed with water and dried.
Quantity
5.4 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
6 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[S:11](=[O:14])(=[O:13])[NH2:12].N.[N:16]1C=CC=CC=1>S(Cl)(Cl)=O>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:16])=[O:7])=[CH:4][C:3]=1[S:11](=[O:14])(=[O:13])[NH2:12]

Inputs

Step One
Name
Quantity
5.4 mmol
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)S(N)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
6 mmol
Type
reactant
Smiles
N
Name
Quantity
6 mmol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reagent is then removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is re-dissolved in dry toluene (10 mL)
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dry dioxane (10 mL)
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
water (30 mL) is added
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C=C(C(=O)N)C=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.